Product packaging for 2-Phenyldiazene-1-carbonitrile(Cat. No.:CAS No. 64661-86-5)

2-Phenyldiazene-1-carbonitrile

Cat. No.: B13803251
CAS No.: 64661-86-5
M. Wt: 131.13 g/mol
InChI Key: QGWQTKPYQSONBC-UHFFFAOYSA-N
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Description

2-Phenyldiazene-1-carbonitrile (CAS 622-83-3) is an organic compound with the molecular formula C7H5N3 and an average molecular weight of 131.135 g/mol . This compound serves as a valuable building block in organic synthesis, particularly for constructing molecules with azo and diazo functional groups, which are highly reactive and applicable in various chemical transformations . The phenyldiazenyl moiety is a key functional group in the synthesis of azo compounds, which are widely utilized as dyes and pigments . Research indicates that compounds containing this structure can be produced through coupling reactions between aromatic diazo compounds and active methylene groups, a process relevant to the production of arylide yellow pigments . The diazo group is a versatile functional group in organic synthesis, facilitating important reactions such as cyclopropanation, C–N bond formation, and serving as a precursor in the synthesis of more complex heterocyclic structures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3 B13803251 2-Phenyldiazene-1-carbonitrile CAS No. 64661-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64661-86-5

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

phenyliminocyanamide

InChI

InChI=1S/C7H5N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5H

InChI Key

QGWQTKPYQSONBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC#N

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Pathways to 2 Phenyldiazene 1 Carbonitrile and Its Analogues

Development of Novel Synthetic Routes for Aryldiazene-1-carbonitrile Scaffolds

The construction of the aryldiazene-1-carbonitrile core has been approached through various synthetic strategies, primarily focusing on the efficient introduction of the diazo and nitrile functionalities.

Diazo Group Introduction and Functionalization Strategies

The introduction of the diazo group is a critical step in the synthesis of aryldiazene-1-carbonitriles. Traditional methods for diazo group formation often involve diazotization of aromatic amines with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org This process forms a diazonium salt, a versatile intermediate that can undergo various transformations. wikipedia.orglibretexts.org

Modern advancements have led to the development of more sophisticated and milder methods. For instance, diazo transfer reactions using sulfonyl azide (B81097) reagents are effective for introducing the diazo group onto molecules with acidic C-H bonds. nih.gov The functionalization of diazo compounds is also a key strategy. They can act as precursors to carbenes, which can then participate in a wide array of reactions, including cyclopropanations and insertion reactions. wikipedia.org Recent research has also explored radical-mediated functionalization of alkenes with diazo compounds, expanding their synthetic utility. acs.orgnih.gov

A significant development in diazo synthesis is the use of chemoenzymatic strategies. These methods offer a safer and more sustainable alternative to traditional approaches that often rely on toxic and unstable reagents. chemrxiv.orgchemrxiv.org One such strategy involves the enzymatic oxidation of hydrazones, catalyzed by enzymes like vanadium-dependent haloperoxidases (VHPOs). chemrxiv.orgchemrxiv.org This two-step chemoenzymatic protocol converts carbonyls to the corresponding diazo compounds under mild conditions. chemrxiv.org

Table 1: Comparison of Diazo Group Introduction Strategies

MethodReagentsConditionsAdvantagesDisadvantages
Diazotization Aromatic amine, NaNO₂, strong acidLow temperatureWell-established, versatile intermediateUse of corrosive acids, potentially unstable diazonium salts wikipedia.org
Diazo Transfer Active methylene (B1212753) compound, sulfonyl azideMild baseMild conditions, good for stabilized diazo compoundsLimited to substrates with acidic protons nih.gov
Hydrazone Oxidation (Chemical) Hydrazone, oxidizing agent (e.g., metal oxides)VariesOften requires stoichiometric and sometimes toxic oxidants
Chemoenzymatic Hydrazone Oxidation Hydrazone, enzyme (e.g., VHPO), H₂O₂Mild, aqueous bufferSustainable, safe, high selectivity chemrxiv.orgchemrxiv.orgEnzyme availability and stability can be a limitation

Nitrile Group Integration in Phenyldiazene (B1210812) Structures

The nitrile group is a key functional moiety in 2-phenyldiazene-1-carbonitrile. Several methods are available for its introduction into organic molecules. A common laboratory-scale method is the nucleophilic substitution of an alkyl halide with a cyanide salt, known as the Kolbe nitrile synthesis. chemistryguru.com.sgchemistrysteps.comchemguide.co.uklibretexts.org For aromatic systems, the Sandmeyer reaction is a classic and powerful method, where an aryl diazonium salt is treated with a copper(I) cyanide to introduce the nitrile group. libretexts.org

Another route to nitriles is the dehydration of primary amides, which can be achieved using various dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.org Aldehydes and ketones can also be converted to cyanohydrins, which are precursors to nitriles, by reaction with hydrogen cyanide or a cyanide salt in the presence of acid. chemguide.co.uklibretexts.org

The synthesis of this compound itself has been approached through the reaction of a phenyldiazene precursor with a source of the nitrile group. For instance, the reaction of a diazonium salt with a cyanide source is a plausible route.

Catalytic Approaches in Phenyldiazene-1-carbonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of phenyldiazene-1-carbonitrile and its analogues has benefited significantly from the development of novel catalytic systems.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of diazenes. acs.org Rhodium complexes, in particular, have shown high reactivity and selectivity in the direct C-H functionalization of arenes, including aryldiazenes. snnu.edu.cnacs.org These reactions allow for the introduction of various functional groups at the ortho position of the aryl ring. For example, rhodium(III) catalysts can promote the redox-neutral olefination of aryldiazenes with acrylate (B77674) esters. snnu.edu.cnacs.org

Palladium-catalyzed cross-coupling reactions are also instrumental in this field. For instance, palladium catalysts have been used for the α-arylation of nitriles, providing a route to arylacetonitriles. organic-chemistry.org While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium-catalyzed coupling suggest its feasibility. Furthermore, titanium-catalyzed nitrene transfer from diazenes to isocyanides has been developed for the synthesis of carbodiimides, showcasing the potential of early transition metals in diazene (B1210634) chemistry. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to Aryldiazene Synthesis

Catalyst SystemReaction TypeSubstratesProductsReference
Cp*Rh(III)C-H OlefinationAryldiazenecarboxylates, Acrylic estersortho-Olefinated aryldiazenes acs.org
RhCl(PPh₃)₃Addition of Alkynes to Diazenes1,2-Diaryldiazenes, Alkynes1-(Arylamino)indoles acs.orgacs.org
Ti imido halide complexesNitrene TransferDiazenes, IsocyanidesUnsymmetrical carbodiimides nih.gov
PdCl₂(dppf)Suzuki Coupling/FragmentationAryl bromides, Isoxazole-4-boronic acid pinacol (B44631) esterArylacetonitriles organic-chemistry.org

Biocatalytic and Enzymatic Syntheses of Diazo Compounds

The quest for more sustainable and selective synthetic methods has led to the exploration of biocatalysis for the synthesis of diazo compounds. nih.govacs.org Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. chemrxiv.orgchemrxiv.org

A notable advancement is the use of vanadium-dependent haloperoxidases (VHPOs) for the oxidation of hydrazones to form stabilized diazo compounds. chemrxiv.orgchemrxiv.org This chemoenzymatic approach has been successfully applied to a range of substrates. chemrxiv.orgchemrxiv.org Furthermore, the discovery of diazo-forming enzymes in natural product biosynthesis, such as CreM in cremeomycin biosynthesis, opens up new avenues for the biocatalytic production of diazo-containing molecules. nih.gov These enzymes catalyze the formation of the N-N bond, a key step in diazo synthesis. nih.gov

Engineered "carbene transferases," often based on heme proteins, have been developed to catalyze various carbene transfer reactions from diazo compounds, including cyclopropanation and C-H insertion. nih.govuga.edu To overcome the instability of some diazo compounds, diazirines have been explored as more stable carbene precursors in biocatalytic reactions. nih.govacs.org Photoenzymatic strategies have also been developed, where an ene reductase can catalyze a photoinduced electron transfer process from diazo compounds to generate carbon-centered radicals for stereoselective hydroalkylation reactions. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Diazenecarbonitriles

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. mdpi.com These principles include waste prevention, atom economy, use of less hazardous chemicals, and catalysis. mdpi.com

In the context of diazenecarbonitrile synthesis, several green approaches can be envisioned. The use of biocatalytic and enzymatic methods, as described in section 2.2.2, is a prime example of green chemistry, as these reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. chemrxiv.orgchemrxiv.org

Solvent-free synthesis is another green strategy that has been applied to the synthesis of related azo compounds. For example, azo dyes have been synthesized by grinding aromatic amines and sodium nitrite with a solid acid catalyst, avoiding the use of bulk solvents. tandfonline.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, also aligns with green chemistry principles by reducing waste and improving efficiency. rsc.orgresearchgate.net

The use of recyclable catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) for the synthesis of azo dyes, further enhances the sustainability of the process. tandfonline.com Electrochemical methods for the synthesis of azo compounds also represent a green alternative, as they can obviate the need for chemical oxidants or reductants. organic-chemistry.org

Applying these principles to the synthesis of this compound could involve developing a one-pot reaction from readily available starting materials using a recyclable catalyst under solvent-free or aqueous conditions. Future research in this area will likely focus on the development of such sustainable and efficient synthetic pathways.

Stereoselective and Regioselective Methodologies for Derivatives

The synthesis of derivatives of this compound with precise control over stereochemistry and regiochemistry is a significant objective in modern organic chemistry. The spatial arrangement of atoms (stereoisomerism) and the specific placement of functional groups (regioisomerism) in these azo compounds can profoundly influence their physical, chemical, and biological properties. Consequently, advanced synthetic strategies are employed to selectively produce desired isomers, avoiding the formation of complex mixtures that require challenging separation. These methodologies often rely on sophisticated catalytic systems and a deep understanding of reaction mechanisms to guide the formation of specific chemical bonds.

Stereoselective strategies are primarily focused on the creation of chiral centers within the molecule in an enantioselective or diastereoselective manner. Enantioselective methods yield one enantiomer in excess over the other, which is critical for applications involving chiral recognition, such as in pharmacology or advanced materials. Diastereoselective reactions are employed when multiple stereocenters are formed, aiming to produce a single diastereomer out of many possibilities.

Regioselective synthesis, conversely, addresses the challenge of directing reactants to a specific position on a molecule, particularly when multiple reactive sites are available. In the context of this compound analogues, this is crucial when introducing substituents onto the phenyl ring or when constructing heterocyclic systems attached to the diazene moiety.

Catalytic Asymmetric Synthesis of Chiral Azo Compounds

A prominent strategy for introducing chirality into azo compounds involves the use of chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

One successful approach is the catalytic asymmetric interrupted Japp-Klingemann reaction. sciengine.comresearchgate.net This method has been used to synthesize enantioenriched azo compounds that possess a tetrasubstituted stereocenter. The reaction employs a chiral N,N'-dioxide ligand in complex with a metal Lewis acid, such as Nickel(II). sciengine.com This catalytic system effectively promotes the reaction between aryldiazonium tetrafluoroborate (B81430) salts and various nucleophiles under mild conditions. The N,N'-dioxide/metal complex activates the substrate through bidentate coordination, which is key to controlling the stereochemical outcome of the reaction. sciengine.com

Another powerful technique is organocatalysis, which uses small, chiral organic molecules as catalysts. An example is the diaza-ene reaction between formaldehyde (B43269) N-tert-butyl hydrazone and nitroalkenes, catalyzed by an axially chiral bis-thiourea. scispace.com This reaction proceeds efficiently to afford chiral diazenes in good to excellent yields, with moderate enantioselectivities. scispace.com The hydrogen-bonding interaction between the catalyst's thiourea (B124793) groups and the hydrazone's NH group is essential for achieving the observed enantiocontrol. scispace.com

Table 1: Organocatalytic Asymmetric Diaza-Ene Reaction of Nitroalkenes

Nitroalkene Substituent (R)Yield (%)Enantiomeric Ratio (er)Reference
Phenyl9684:16 scispace.com
4-Chlorophenyl8484:16 scispace.com
2-Chlorophenyl9481:19 scispace.com
Cyclohexyl8981:19 scispace.com
n-Propyl9166:34 scispace.com

Diastereoselective and Regioselective Cyclizations

The construction of complex heterocyclic systems incorporating the phenyldiazene motif often requires methods that control both stereochemistry and regiochemistry simultaneously. One-pot multi-component reactions are particularly effective for this purpose, enabling the assembly of highly substituted molecules with excellent selectivity and atom economy.

For instance, a highly regioselective and stereoselective synthesis has been developed to create complex heterocyclic [3.3.3]propellanes. researchgate.net This reaction occurs between dicyanomethylene-1,3-indanedione and N-substituted-2-(2,4-dinitrophenyl)hydrazinecarbothioamides. researchgate.netresearchgate.net The process demonstrates remarkable chemo- and diastereoselectivity, proceeding under mild conditions without the need for an external metal catalyst. researchgate.netresearchgate.net This strategy provides a direct route to highly functionalized, fused tetrahydrofuro-furan propellanes, which are valuable scaffolds in chemical and pharmaceutical research. researchgate.net

The principles of regioselectivity are also well-demonstrated in the synthesis of related nitrogen-containing heterocycles like pyrazoles. The reaction of an unsymmetrical precursor, such as an enaminone, with a substituted hydrazine (B178648) can lead to two different regioisomers. The outcome is often dictated by the reaction conditions and the electronic and steric nature of the substituents on both reactants. nih.govgoogle.com For example, the reaction between ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate and methylhydrazine can yield either ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate or its 1,5-dimethyl regioisomer, with the ratio being highly dependent on the solvent used. google.com These principles are directly applicable to the design of regioselective syntheses for diazene derivatives.

Table 2: Diastereoselective Synthesis of Fused Heterocyclic Systems

Hydrazinecarbothioamide Substituent (R)ProductYield (%)Reference
Phenyl(3aR,8bS,Z)-2-amino-9-phenyl-10-(2-(2,4-dinitrophenyl)hydrazono)-4-oxo-4H-3a,8b-(epithiomethanoimino)indeno[1,2-b]furan-3-carbonitrile85 researchgate.net
4-Methylphenyl(3aR,8bS,Z)-2-amino-9-(p-tolyl)-10-(2-(2,4-dinitrophenyl)hydrazono)-4-oxo-4H-3a,8b-(epithiomethanoimino)indeno[1,2-b]furan-3-carbonitrile89 researchgate.net
4-Methoxyphenyl(3aR,8bS,Z)-2-amino-9-(4-methoxyphenyl)-10-(2-(2,4-dinitrophenyl)hydrazono)-4-oxo-4H-3a,8b-(epithiomethanoimino)indeno[1,2-b]furan-3-carbonitrile92 researchgate.net
4-Chlorophenyl(3aR,8bS,Z)-2-amino-9-(4-chlorophenyl)-10-(2-(2,4-dinitrophenyl)hydrazono)-4-oxo-4H-3a,8b-(epithiomethanoimino)indeno[1,2-b]furan-3-carbonitrile88 researchgate.net
Cyclohexyl(3aR,8bS,Z)-2-amino-9-cyclohexyl-10-(2-(2,4-dinitrophenyl)hydrazono)-4-oxo-4H-3a,8b-(epithiomethanoimino)indeno[1,2-b]furan-3-carbonitrile78 researchgate.net

Mechanistic Elucidations of 2 Phenyldiazene 1 Carbonitrile Reactivity and Transformation Pathways

Fundamental Electronic Structure and Frontier Molecular Orbital Analysis

The reactivity of an organic molecule is intrinsically linked to its electronic structure. In the case of 2-phenyldiazene-1-carbonitrile, the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting its chemical behavior. libretexts.org FMO theory posits that the HOMO is nucleophilic (electron-donating) while the LUMO is electrophilic (electron-accepting). libretexts.org Chemical reactions can often be rationalized by the interaction and overlap between the HOMO of one reactant and the LUMO of another. libretexts.org

Investigation of C-N (Diazo) and C≡N (Nitrile) Bond Reactivity Profiles

The chemical behavior of this compound is largely dictated by the reactivity of its two key functional groups: the diazo group (-N=N-) and the nitrile group (-C≡N).

The C-N bonds within the diazo group are central to many of its reactions. The N=N double bond is a site of potential nucleophilic attack, particularly when activated by an adjacent electron-withdrawing group. ntu.edu.sg The diazo group can also be involved in cycloaddition reactions, where it can act as a component in forming new ring systems. nih.govresearchgate.net Furthermore, under certain conditions, phenyldiazenes can undergo reactions that lead to the cleavage of the N-N bond, which can be a key step in various transformations. ntu.edu.sg The reactivity of phenyldiazenes has been a subject of study for many years, with research exploring their behavior under acidic conditions and their ability to be trapped in cycloaddition reactions, thereby preserving the N=N moiety. nih.govresearchgate.net

The C≡N (nitrile) triple bond is a versatile functional group in organic synthesis. ebsco.comnih.gov The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. openstax.org This reactivity allows for the conversion of nitriles into a variety of other functional groups. For instance, nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. ebsco.comopenstax.org They can also be reduced to primary amines using reagents like lithium aluminum hydride. openstax.org The nitrile group can also participate in cycloaddition reactions, acting as a dipolarophile. nih.gov Moreover, transition metals can mediate the activation of the C-CN bond, a challenging but increasingly utilized transformation in organic synthesis. nih.gov This can involve reactions where the cyano group acts as a leaving group or as a source of a CN group in various catalytic processes. nih.gov The dual reactivity of the diazo and nitrile groups in this compound makes it a valuable substrate for a wide range of chemical transformations.

Nucleophilic, Electrophilic, and Radical Pathways in this compound Chemistry

The reactivity of this compound can be understood through the lens of nucleophilic, electrophilic, and radical reaction pathways, each targeting different aspects of its structure. tutoring-blog.co.uk

Nucleophilic Pathways: Nucleophilic reactions typically involve the attack of an electron-rich species (a nucleophile) on an electron-deficient center (an electrophile). tutoring-blog.co.ukorganic-chemistry.org In this compound, the carbon atom of the nitrile group (C≡N) is a primary electrophilic site due to the strong electron-withdrawing nature of the nitrogen atom. openstax.org Nucleophiles can add to this carbon, leading to a variety of products. For example, hydrolysis of the nitrile group to a carboxylic acid proceeds through nucleophilic attack by water or hydroxide (B78521) ions. ebsco.comopenstax.org Similarly, Grignard reagents can add to the nitrile to form ketones after hydrolysis. openstax.org The diazo group (N=N) can also be subject to nucleophilic attack, particularly when adjacent to electron-withdrawing groups. ntu.edu.sg

Electrophilic Pathways: Electrophilic reactions involve an electron-poor species (an electrophile) attacking an electron-rich site. tutoring-blog.co.uk The phenyl ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution. The diazene (B1210634) and nitrile substituents will influence the regioselectivity of such reactions. The N=N double bond itself can also act as a nucleophile and react with strong electrophiles.

Radical Pathways: Radical reactions involve species with unpaired electrons and often proceed through chain mechanisms. tutoring-blog.co.uk Phenyldiazenes can be precursors to aryl radicals. researchgate.net Under specific conditions, such as in the presence of initiators or upon photolysis, the C-N or N-N bonds can undergo homolytic cleavage to generate radical intermediates. These highly reactive aryl radicals can then participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction. The generation of aryl radicals from phenyldiazene (B1210812) derivatives has been utilized in synthetic chemistry. researchgate.net The philicity of a radical (whether it is nucleophilic or electrophilic) depends on the substituents attached to the radical center. libretexts.org An electron-withdrawing group like a nitrile can make a radical more electrophilic. libretexts.org

The interplay between these three fundamental reaction pathways contributes to the rich and diverse chemistry of this compound. nih.govresearchgate.net

Cycloaddition Reactions and Pericyclic Transformations Involving Phenyldiazene-1-carbonitrile

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a concerted or stepwise manner. pressbooks.publibretexts.org this compound, with its combination of a diazene and a nitrile group, can participate in various cycloaddition and pericyclic reactions.

In [3+2] cycloaddition reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. cas.cn The diazene moiety in phenyldiazene derivatives can act as a three-atom component. While direct examples with this compound are not prevalent in the provided search results, the reactivity of related systems provides valuable insights. For instance, N-tert-butanesulfinyl imines, which contain a C=N bond, have been shown to undergo [3+2] cycloaddition with arynes to form cyclic sulfoximines. cas.cn This suggests that the N=N bond in this compound could potentially react with suitable dipolarophiles.

Furthermore, the nitrile group can participate in [3+2] cycloadditions, often in the form of nitrile ylides. nih.gov These can be generated from various precursors and react with dipolarophiles to yield five-membered heterocycles. Metal-catalyzed reactions can also facilitate the formation of intermediates that undergo [3+2] cycloaddition. For example, rhodium-catalyzed intramolecular [3+2] cycloadditions of 1-allene-vinylcyclopropanes have been developed to construct bicyclic systems. pku.edu.cn While not directly involving this compound, these examples showcase the potential for its functional groups to participate in such transformations under appropriate conditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. iitk.ac.inwikipedia.org In the context of this compound, the N=N double bond can act as a dienophile. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The nitrile group in this compound would therefore be expected to activate the diazene moiety towards reaction with a diene.

Studies on phenyldiazenes have shown that they can be trapped in cycloaddition reactions with dienes like furans, leading to the formation of pyridazinium salts. nih.govresearchgate.net This demonstrates the viability of the diazene group as a dienophile. The reaction proceeds via a concerted mechanism and is highly stereospecific. iitk.ac.inwikipedia.org The ability of the diene to adopt an s-cis conformation is crucial for the reaction to occur. libretexts.org

Beyond the classic Diels-Alder reaction, other pericyclic reactions could also be envisioned. For example, the ene reaction, which involves the reaction of an alkene with a double or triple bond (the enophile) bearing an allylic hydrogen, is another possibility. libretexts.org The specific reaction pathways that this compound will undergo depend on the reaction conditions and the nature of the reaction partner.

Elucidation of Reaction Intermediates and Transition State Architectures

The elucidation of reaction intermediates and the characterization of transition state architectures are fundamental to understanding the reactivity and transformation pathways of this compound. This compound, featuring a diazene moiety linked to a phenyl group and a nitrile group, can participate in a variety of reactions, including thermal, photochemical, and cycloaddition reactions. The nature of the intermediates and transition states in these processes is highly dependent on the reaction conditions and the interacting species.

Theoretical and experimental studies on phenyldiazenes and related azo compounds provide a framework for understanding the likely mechanistic pathways for this compound. The presence of the electron-withdrawing nitrile group is expected to influence the electronic distribution and reactivity of the diazene system.

Theoretical and Computational Insights

Density Functional Theory (DFT) calculations are a powerful tool for modeling the geometries and energies of transient species such as intermediates and transition states that are often difficult to observe experimentally. researchgate.net While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, insights can be drawn from computational investigations of analogous systems.

A theoretical study on the cyclization of (2-ethynylphenyl)phenyldiazenes has shown the formation of an isoindazole carbene intermediate via a coarctate reaction pathway. acs.org This suggests that under certain conditions, this compound derivatives could also form reactive carbene intermediates.

The following table provides hypothetical data for a transition state in a Diels-Alder reaction involving this compound as the dienophile, based on typical values from related computational studies.

ParameterHypothetical Value
Activation Energy (kcal/mol)15-25
Forming C-N Bond Length (Å)2.0-2.2
Forming C-C Bond Length (Å)2.1-2.3
N=N Bond Length (Å)1.25-1.30
C≡N Bond Length (Å)1.16-1.18

Radical Intermediates in Photochemical and Thermal Reactions

Photochemical and thermal reactions of azo compounds are well-known to proceed via radical intermediates. Irradiation or heating of this compound can lead to the homolytic cleavage of the C-N or N-N bonds, generating radical species. The photolysis of 1-substituted benzotriazole (B28993) arylhydrazones, for example, has been shown to produce diradical intermediates following the extrusion of a nitrogen molecule. nih.gov

The likely radical intermediates in the transformation of this compound would include the phenyldiazenyl radical (C₆H₅N=N•) and the cyanodiazenyl radical (•N=N-CN), depending on the specific bond cleavage pathway.

Ionic Intermediates in Polar Reactions

Under acidic conditions, phenyldiazenes can undergo reactions involving ionic intermediates. It has been described how the reactions of phenyldiazenes can be directed towards either ionic or radical pathways. ntu.edu.sg In the presence of a strong acid, the diazene nitrogen can be protonated, leading to a diazenium (B1233697) ion intermediate. This species would be highly electrophilic and susceptible to nucleophilic attack. Cycloaddition reactions with furans under acidic conditions, for example, are proposed to proceed through such protonated phenyldiazene intermediates. ntu.edu.sg

The following table summarizes the key types of intermediates and the corresponding transition state characteristics that may be involved in the reactions of this compound.

Reaction TypeProbable IntermediatesKey Transition State Features
Cycloaddition Concerted or stepwise formation of a cyclic adductDefined geometry of approach, partial bond formation
Photochemical Phenyl radical (C₆H₅•), cyano radical (•CN), phenyldiazenyl radical (C₆H₅N=N•)Excited state species, low activation barrier from excited state
Thermal Similar to photochemical, but initiated by thermal energyHigh energy barrier, bond stretching in the transition state
Acid-Catalyzed Diazenium ion (C₆H₅N⁺H=N-CN)Proton transfer, charge development

Strategic Applications of 2 Phenyldiazene 1 Carbonitrile in Advanced Organic Synthesis

Role as a Versatile Synthon in Heterocyclic and Carbocyclic Construction

2-Phenyldiazene-1-carbonitrile and its related phenyldiazene (B1210812) derivatives are highly valuable synthons for constructing a variety of cyclic systems. Their reactivity is particularly pronounced in cycloaddition reactions, where the diazene (B1210634) moiety can participate directly to form new heterocyclic rings. nih.govresearchgate.net

A notable application is the trapping of phenyldiazenes, generated in situ, with dienes like furans. nih.govresearchgate.net This [4+2] cycloaddition, or Diels-Alder type reaction, proceeds under acidic conditions to yield pyridazinium salts, successfully conserving the N=N bond within the newly formed six-membered ring. nih.govresearchgate.net This method represents a direct and efficient pathway to these specific heterocyclic structures. researchgate.net Cycloaddition reactions are powerful tools in organic synthesis, allowing for the creation of cyclic products from two unsaturated molecules, with the reaction's feasibility often governed by orbital symmetry. pressbooks.publibretexts.org The Diels-Alder reaction, in particular, is a cornerstone for synthesizing six-membered rings with controlled stereochemistry. libretexts.orgresearchgate.net

Furthermore, derivatives such as (2-ethynylphenyl)phenyldiazenes serve as precursors for substituted 2-phenyl-2H-indazoles. acs.org The cyclization occurs through a coarctate reaction pathway, forming an isoindazole carbene intermediate under neutral conditions and at moderate temperatures. acs.org This carbene can then be trapped to yield functionalized indazole products. acs.org In a similar vein, palladium-catalyzed sequential cyclization and coupling of 1-(2-alkynylaryl)-2-phenyldiazene derivatives with terminal alkynes provides an effective route to 3-allenyl-2H-indazoles. ntu.edu.sg These reactions highlight the utility of the phenyldiazene framework in constructing complex, fused heterocyclic systems through annulation strategies. acs.orgntu.edu.sg

Table 1: Examples of Heterocyclic Systems from Phenyldiazene Derivatives

Precursor Reactant(s) Product Type Key Reaction Type Reference(s)
Phenyldiazene Furan (B31954) Pyridazinium Salt [4+2] Cycloaddition nih.gov, researchgate.net
(2-Ethynylphenyl)phenyldiazene (Self-cyclization) 2-Phenyl-2H-indazole Coarctate Cyclization acs.org
1-(2-Alkynylaryl)-2-phenyldiazene Terminal Alkyne 3-Allenyl-2H-indazole Pd-catalyzed Annulation ntu.edu.sg

Building Block for Nitrogen-Containing Molecular Scaffolds

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. mdpi.comunifi.it this compound and its analogues are key building blocks for accessing a diverse range of these important molecular architectures. ntu.edu.sgmdpi.com

The synthesis of indazoles and their derivatives is a prime example of the utility of phenyldiazenes. acs.orgntu.edu.sg Research has demonstrated the synthesis of complex fused systems like 11-Butyl-11H-indolo[1,2-b]indazole-2-carbonitrile from the photocatalyzed cyclization of precursors like (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene. rsc.org This transformation showcases the ability to build intricate, polycyclic nitrogenous scaffolds from relatively simple diazene starting materials. rsc.org

Beyond indazoles, phenyldiazenes are instrumental in creating other heterocyclic systems. As previously mentioned, their cycloaddition with furans leads to pyridazinium salts, which are themselves valuable nitrogen-containing scaffolds. nih.govresearchgate.net The versatility of the diazene functional group allows it to be incorporated into various reaction cascades, leading to the formation of complex structures such as heterocyclic [3.3.3]propellanes. researchgate.netresearchgate.net The ability to construct such diverse and complex nitrogen-containing frameworks underscores the importance of phenyldiazene derivatives as foundational building blocks in modern organic synthesis. ntu.edu.sgshu.ac.uk

Table 2: Nitrogen-Containing Scaffolds from Phenyldiazene Chemistry

Scaffold Class Specific Example Synthetic Approach Reference(s)
Indazoles 2-Phenyl-2H-indazoles Cyclization of (2-ethynylphenyl)phenyldiazenes acs.org
Fused Indazoles 11-Butyl-11H-indolo[1,2-b]indazole Photocatalyzed cyclization of 2-alkynylazobenzene rsc.org
Pyridazinium Salts Substituted Pyridazinium Salts Cycloaddition of phenyldiazenes with furans nih.gov, researchgate.net

Precursor Chemistry for Specific Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the conversion of one functional group into another to achieve a target molecule. imperial.ac.ukfiveable.mescribd.com The diazene group in this compound is a reactive handle that can serve as a precursor for a variety of other functionalities.

The diazo group is well-known for its high reactivity and its utility in reactions like the Sandmeyer reaction, which facilitates nucleophilic substitution on an aromatic ring. nih.gov This allows for the introduction of halogens, hydroxyl groups, and, pertinently, the cyano group itself. nih.gov This inherent reactivity makes the phenyldiazene moiety a latent form of a phenyl cation or radical, which can be unmasked under specific conditions to react with various nucleophiles.

Furthermore, the transformation of related phenyldiazene derivatives points to broader applications in FGI. For example, the decarboxylation of phenyldiazene-carboxylic acid is a known reaction that modifies the functionality attached to the diazene unit. acs.org The diazene group can also be involved in redox reactions. For instance, Mizoroki-Heck reactions, typically associated with aryldiazonium salts, have been successfully extended to phenyldiazenes generated in situ from azocarboxylates. researchgate.net This allows for the formation of carbon-carbon bonds through reactions with alkenes, demonstrating a powerful FGI from a C-N bond to a C-C bond. researchgate.net

Contributions to Complex Molecule Synthesis and Natural Product Analogues

The synthesis of complex molecules, including natural products and their analogues, is a significant driver of innovation in organic chemistry. rsc.orgabu.edu.ng The methodologies developed around this compound contribute to this field by providing access to unique and complex molecular scaffolds that can serve as key intermediates. rsc.orgevitachem.com

The ability to construct elaborate heterocyclic systems, such as the indolo[1,2-b]indazoles and propellanes mentioned earlier, is directly applicable to the synthesis of complex targets. rsc.orgresearchgate.net These scaffolds often form the core of biologically active molecules. The synthesis of analogues of natural products is crucial for exploring structure-activity relationships and developing new therapeutic agents. rsc.orgresearchgate.net The modular nature of the reactions involving phenyldiazenes allows for the systematic variation of substituents, facilitating the creation of libraries of natural product analogues. abu.edu.ng

While a direct total synthesis of a major natural product using this compound is not prominently featured in the provided results, its role in building the necessary complex frameworks is clear. rsc.orgevitachem.com The synthesis of functionalized indenofurans and benzofurans, which can be accessed through cascade reactions, provides building blocks that are privileged scaffolds in drug discovery. researchgate.net The development of synthetic strategies for these information-rich structures is a key contribution to the broader goal of complex molecule synthesis. rsc.org

Integration into Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgbeilstein-journals.org This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.orgcsic.es

The chemistry of this compound is well-suited for integration into MCR methodologies. The in situ generation of reactive intermediates is a hallmark of many MCRs. beilstein-journals.org Phenyldiazenes, which can be generated from stable precursors like phenylazocarboxylates or phenylazosulfonates, can act as one such transient species. nih.govresearchgate.net This generated phenyldiazene can then be trapped by another component, such as a furan in a cycloaddition, which is conceptually similar to a step in an MCR sequence. researchgate.net

For example, a hypothetical MCR could involve the formation of a phenyldiazene from its precursor, followed by an intermolecular reaction with another component (like an alkene or diene), and subsequent intramolecular cyclization or functionalization. The development of one-pot procedures for synthesizing complex structures like indenofuran derivatives from multiple starting materials exemplifies the MCR concept. vjs.ac.vn While specific named MCRs like the Ugi or Passerini reaction are typically isocyanide-based, the underlying principle of generating reactive intermediates that cascade into a final product is applicable. organic-chemistry.org The diverse reactivity of the phenyldiazene unit makes it a promising candidate for the design of novel MCRs, enabling the rapid assembly of complex heterocyclic and carbocyclic structures. csic.esvjs.ac.vn

Theoretical and Computational Chemistry Investigations of 2 Phenyldiazene 1 Carbonitrile

Quantum Chemical Calculations of Electronic Structure, Stability, and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-phenyldiazene-1-carbonitrile, including its electronic landscape, stability, and preferred three-dimensional shapes. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and electronic distribution.

Conformational analysis explores the molecule's potential energy surface with respect to the rotation of its constituent parts, such as the phenyl group. State-of-the-art quantum chemical methods can compute the structures of various staggered and eclipsed conformations. ethz.ch Often, the energy differences between these conformers are small (e.g., less than 2 kcal/mol), which suggests that the phenyl group may rotate with relative freedom at ambient temperatures. ethz.ch This conformational flexibility can be critical in understanding the molecule's reactivity and interactions. conicet.gov.ar

Below is a table of computed properties for this compound.

PropertyValueSource
Molecular Formula C₇H₅N₃PubChem nih.gov
Molecular Weight 131.13 g/mol PubChem nih.gov
Monoisotopic Mass 131.048347172 DaPubChem nih.gov
Topological Polar Surface Area 48.5 ŲPubChem nih.gov
XLogP3 2.3PubChem nih.gov

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone for studying chemical reactions involving organic molecules due to its favorable balance of computational cost and accuracy. nih.gov DFT is used to explore the reactivity, selectivity, and energy changes throughout a reaction for compounds like this compound.

Conceptual DFT provides a framework to understand and predict chemical reactivity through various descriptors derived from how the system's energy changes with the number of electrons. scielo.org.mx These descriptors offer powerful insights into global reactivity trends and site selectivity. scielo.org.mx

Key Conceptual DFT Reactivity Descriptors:

DescriptorSymbolConceptual Meaning
Electronic Chemical Potential µThe tendency of electrons to escape from the system; related to electronegativity. researchgate.netscielo.org.mx
Chemical Hardness ηA measure of the resistance to a change in electron distribution; related to the stability and reactivity of a molecule. researchgate.netmdpi.com
Electrophilicity Index ωDescribes the ability of a species to accept electrons; a high value indicates a good electrophile. researchgate.net
Fukui Function f(r)Indicates the most electrophilic or nucleophilic sites within a molecule. scielo.org.mx

Ab Initio and Molecular Dynamics Simulations of Reaction Dynamics

While static quantum chemical calculations provide information on stable structures and transition states, ab initio molecular dynamics (AIMD) simulations offer a window into the time-evolution of chemical reactions. scispace.com AIMD methods, such as the Car-Parrinello Molecular Dynamics (CPMD) approach, compute the forces acting on the nuclei directly from electronic structure calculations "on-the-fly" as the simulation progresses. rub.de This allows for the explicit simulation of atomic motions during a chemical process, providing insights into reaction mechanisms, dynamics, and the lifetimes of transient species. scispace.comrub.de

The application of AIMD to a molecule like this compound would enable the study of:

Reaction Trajectories: Following the precise path atoms take when moving from reactants to products.

Vibrational Effects: Understanding how the motion of different parts of the molecule can influence the reaction outcome.

Non-adiabatic Processes: For photochemical reactions, simulations can model the transitions between different electronic states, which is crucial for understanding photoisomerization or photodecomposition pathways. cecam.org

Computational Prediction of Novel Reaction Pathways and Intermediates

A significant strength of computational chemistry is its ability to predict and explore reaction mechanisms that may not be obvious from experimental data alone. By mapping out the potential energy surface, researchers can identify plausible, low-energy pathways and characterize the transient intermediates that form along them.

For example, computational studies on related compounds have successfully:

Uncovered Unexpected Mechanisms: DFT calculations have been used to explain unexpected product formations by identifying viable, albeit non-intuitive, reaction pathways, such as a concerted deprotonation and nucleophilic attack by a solvent molecule. researchgate.net

Predicted Reactive Intermediates: In the fragmentation of related heterocyclic systems, computational analysis supports pathways involving the elimination of stable molecules like N₂ to form highly reactive intermediates such as diaziridinones or nitrenes. mdpi.com

Designed New Synthetic Routes: Theoretical investigations have proposed novel cyclization reactions for phenyldiazene (B1210812) derivatives, predicting the formation of carbene intermediates under neutral conditions, which opens new avenues for synthesizing complex molecules like indazoles. acs.org

These predictive capabilities allow computational chemistry to guide synthetic efforts by suggesting new reactions and identifying key intermediates to target or trap experimentally.

Solvation Effects and Environmental Perturbations on Reactivity

Chemical reactions are rarely performed in a vacuum; the surrounding environment, particularly the solvent, can dramatically influence reactivity. Computational models can account for these environmental perturbations in several ways.

Implicit Solvation Models: These models represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and energy.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. scispace.com This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or the direct participation of solvent molecules in the reaction mechanism. researchgate.net

For example, a computational study might reveal that a solvent like ethanol (B145695) is not merely a medium but an active participant, initiating a reaction by acting as a proton shuttle in the transition state. researchgate.net Similarly, AIMD simulations can be performed with explicit solvent molecules to dynamically observe their role during a reaction. scispace.com The environment can also include other factors, such as the secondary coordination sphere in a metal complex, where noncovalent interactions can be computationally designed and analyzed to control reactivity. researchgate.net

Structure-Reactivity Relationship Analysis via Computational Methods

Computational methods are exceptionally well-suited for establishing clear relationships between a molecule's structure and its chemical reactivity. By systematically modifying a molecule's structure in silico and calculating the resulting changes in its electronic properties and reactivity, researchers can develop robust structure-reactivity models. chemrxiv.org

For molecules in the phenyldiazene family, computational analysis can reveal how:

Conformation Influences Reactivity: Changes in the torsional angle of the phenyl group can alter the electronic properties at different sites in the molecule, directly impacting reaction selectivity. researchgate.net

Substituent Effects Propagate: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can be correlated with global reactivity descriptors like chemical hardness or electrophilicity. mdpi.comresearchgate.net For instance, studies on related compounds show that more reactive species often exhibit lower calculated chemical hardness. mdpi.com

Structural Flexibility Impacts Outcomes: The existence of multiple low-energy conformers, predicted by calculations, can explain the observation of complex product mixtures in reactions like photolysis, thereby linking conformational structure to photochemical reactivity. conicet.gov.ar

This analysis allows for the rational design of new molecules with tailored reactivity, as the connection between specific structural features and desired chemical behavior can be understood and predicted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Phenyldiazene-1-carbonitrile, and how can reaction progress be monitored effectively?

  • Methodology : Synthesis typically involves diazotization reactions under controlled pH and temperature. For example, coupling a phenyl diazonium salt with a nitrile precursor. Reaction progress can be monitored via thin-layer chromatography (TLC) to track intermediate formation. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the final structure, particularly for distinguishing the diazene and nitrile functional groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with diazene protons appearing as distinct singlets (~δ 8-10 ppm) and nitrile carbons resonating near ~110-120 ppm.
  • IR Spectroscopy : The nitrile group exhibits a sharp absorption band near ~2200 cm1^{-1}, while the diazene N=N stretch appears at ~1450-1600 cm1^{-1}.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using software like SHELXL) resolves bond lengths and angles, particularly the N=N bond (~1.23 Å) and nitrile geometry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation of volatile intermediates. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Stability tests under varying temperatures and pH are recommended to assess decomposition risks. Safety data sheets (SDS) from authoritative sources should guide storage (e.g., inert atmosphere, desiccated conditions) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodology : DFT calculations (e.g., using the B3LYP functional) model the electron density distribution, HOMO-LUMO gaps, and charge transfer properties. The Colle-Salvetti correlation-energy formula can refine predictions for dipole moments and polarizability, critical for understanding reactivity in photochemical studies .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodology : Challenges include disorder in the diazene group or solvent molecules. SHELXL’s rigid-bond restraint applies to the N=N bond to maintain geometry during refinement. High-resolution data (>1.0 Å) combined with Hirshfeld surface analysis improves accuracy, particularly for hydrogen-bonding interactions .

Q. How do substituent effects on the phenyl ring influence the stability and reactivity of this compound derivatives?

  • Methodology : Introduce electron-withdrawing groups (e.g., -NO2_2) or electron-donating groups (e.g., -OCH3_3) to the phenyl ring. Monitor thermal stability via differential scanning calorimetry (DSC) and reactivity via kinetic studies in nucleophilic substitution reactions. Comparative NMR and DFT analyses reveal electronic modulation effects .

Q. What experimental and computational approaches resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodology :

  • Isotopic Labeling : Use 15N^{15}N-labeled diazene to trace reaction pathways (e.g., cycloaddition vs. elimination).
  • Computational Dynamics : Ab initio molecular dynamics (AIMD) simulations identify transition states and intermediates.
  • Cross-Validation : Compare results from HPLC-MS (for product distribution) and theoretical calculations to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.